Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate: is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate typically involves the reaction of 4-benzylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Scientific Research Applications
Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (4-benzylmorpholin-2-YL)methylmethylcarbamate: This compound has a similar structure but with an additional methyl group, which may affect its chemical properties and reactivity.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a different substituent on the morpholine ring, which can lead to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to undergo a variety of reactions, making it valuable for research and industrial purposes
Biological Activity
Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate, with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Overview of Biological Activity
The biological activity of this compound is primarily investigated in the context of its interactions with biomolecules, particularly enzymes and receptors. The compound is noted for its potential therapeutic applications, including its role in drug development and biochemical studies.
The mechanism of action involves the compound's ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways within cells. Ongoing research aims to elucidate the precise molecular interactions and pathways involved.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could make it useful in therapeutic contexts. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.
- Cell Viability Studies : In vitro studies indicate that this compound can enhance cell viability under conditions that typically induce cell death, such as exposure to amyloid beta peptides (Aβ). This suggests a protective effect against neurotoxic agents.
- Anti-inflammatory Properties : The compound has been observed to reduce the production of inflammatory cytokines such as TNF-α in cell cultures exposed to Aβ, indicating potential anti-inflammatory properties that could be beneficial in treating neurodegenerative conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a summary table comparing key characteristics:
Compound Name | Molecular Formula | Biological Activity | Notable Effects |
---|---|---|---|
This compound | C17H26N2O3 | Enzyme inhibition; neuroprotection | Enhances cell viability; reduces TNF-α |
Tert-butyl (4-benzylmorpholin-2-YL)carbamate | C16H25N2O3 | Similar enzyme inhibition potential | Less studied; potential for neuroprotection |
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate | C22H32BNO5 | Varies significantly due to structural differences | Potential applications in cancer therapy |
Case Studies
- Neuroprotective Effects : A study demonstrated that treatment with this compound improved astrocyte survival rates when exposed to Aβ 1-42 peptides. The results indicated a significant increase in cell viability compared to controls without the compound.
- Inflammation Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in neuronal cells. The findings revealed that it effectively reduced TNF-α levels in cultures treated with Aβ, suggesting a potential role in managing inflammation associated with neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXNXPNLGQJYHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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